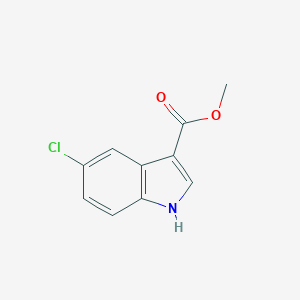

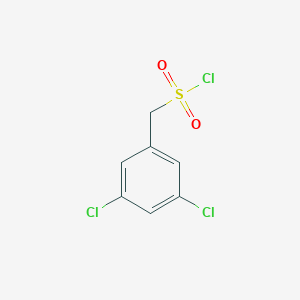

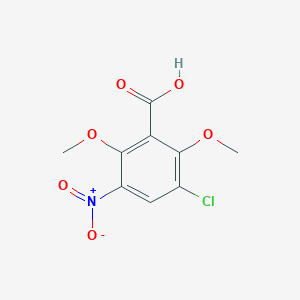

2,6-Dichloro-3-hydroxyisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,6-dichloro-3-hydroxyisonicotinic acid involves complex reactions and methodologies. For instance, esters of 3-cyano-2-oxo-dihydroisonicotinic and related compounds have been synthesized through reactions involving cyclopentyl(hexyl)glyoxylic acid esters and malonic acid derivatives. These processes highlight the intricate steps necessary to produce compounds within this chemical family, which can include hydrolysis, decarboxylation, and the formation of heterocyclic structures (Smirnova & Gavrilov, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dichloro-3-hydroxyisonicotinic acid, such as diorganotin(IV) compounds derived from related organic acids, have been thoroughly studied. These studies employ techniques like IR and NMR spectroscopy and X-ray diffraction, revealing insights into the coordination geometries and bonding arrangements. These analyses show the complexity and diversity of structural configurations possible within this chemical domain (Baul et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 2,6-dichloro-3-hydroxyisonicotinic acid and its analogs often focus on the interaction with other compounds and the resultant products. For example, the iodination of related hydroxypicolinic and isonicotinic acids leads to various derivatives, showcasing the reactivity of these compounds under different conditions (Stolyarova et al., 1978).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Research on triorganotin esters of heteroaromatic carboxylic acids, for example, provides detailed insights into their structural and physical characteristics, contributing to a deeper understanding of their stability and reactivity patterns (Gao et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming a wide range of derivatives, are essential aspects of 2,6-dichloro-3-hydroxyisonicotinic acid and related compounds. Studies on the oxidation of nicotinic acid to dihydroxynicotinic acid, for instance, reveal the mechanisms of hydroxylation and the source of oxygen atoms in these reactions, offering valuable insights into the chemical behavior of these substances (Hirschberg & Ensign, 1971).

Wissenschaftliche Forschungsanwendungen

Application 1: Plant Disease Resistance

- Specific Scientific Field : Plant Pathology and Agriculture .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid (CGA 41396) and its ester derivative (CGA 41397) have been found to induce local and systemic resistance in plants against various pathogens . These compounds do not have a direct fungicidal effect comparable to standard fungicides .

- Methods of Application or Experimental Procedures : The compounds are applied to the plants, which results in local and systemic protection . The exact method of application and the relevant technical details or parameters are not specified in the sources.

- Results or Outcomes : The application of these compounds results in the induction of the plant’s natural defenses, making them resistant to infections even before the first symptoms appear . In one study, plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 2: Synthesis of Ester Derivatives

- Specific Scientific Field : Organic Chemistry and Agriculture .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 3: Biotechnological Applications

- Specific Scientific Field : Biotechnology .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .

- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .

Application 4: Preparation of Ester Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

- Methods of Application or Experimental Procedures : The exact method of preparation and the relevant technical details or parameters are not specified in the sources .

- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 5: Biotechnological Applications

- Specific Scientific Field : Biotechnology .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .

- Methods of Application or Experimental Procedures : The exact method of application and the relevant technical details or parameters are not specified in the sources .

- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQNBXJKGZGLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376273 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxyisonicotinic acid | |

CAS RN |

185422-96-2 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)

![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)